molecular formula C6H3Cl2F B1294889 2,3-Dichlorofluorobenzene CAS No. 36556-50-0

2,3-Dichlorofluorobenzene

Cat. No. B1294889
CAS RN: 36556-50-0
M. Wt: 164.99 g/mol
InChI Key: NPXCSDPOOVOVDQ-UHFFFAOYSA-N
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Description

2,3-Dichlorofluorobenzene is a chemical compound with the molecular formula C6H3Cl2F . It has a molecular weight of 164.99 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-fluorobenzene .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorofluorobenzene consists of a benzene ring with two chlorine atoms and one fluorine atom attached to it . The InChI representation of the molecule is InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H .


Physical And Chemical Properties Analysis

2,3-Dichlorofluorobenzene is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point of this compound is 175.8±20.0 °C at 760 mmHg . It has a vapor pressure of 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The compound has a flash point of 61.0±15.2 °C .

Scientific Research Applications

Organic Intermediate in Pharmaceutical Synthesis

2,3-Dichlorofluorobenzene serves as an important organic intermediate in the synthesis of pharmaceutical products. Specifically, derivatives such as 2,4-dichlorofluorobenzene have been used in synthesizing ciprofloxacin, a broad-spectrum antibiotic. The increasing demand for ciprofloxacin has, in turn, led to a growing need for 2,4-dichlorofluorobenzene, highlighting its significance in the pharmaceutical industry (Wang Guo-xi, 2004); (Xiao You-jun, 2008).

Antibacterial and Antifungal Studies

The antibacterial and antifungal properties of 2,3-Dichlorofluorobenzene derivatives have been studied. These derivatives demonstrated activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (H. Katırcıoğlu, E. Loğoğlu, Tahir Tilki, A. Öktemer, 2007).

Chemical Process Optimization

Research has been conducted to optimize chemical processes involving 2,3-Dichlorofluorobenzene. For instance, studies on acetylation technology have sought to enhance the yield and purity of related compounds, which is crucial for industrial-scale production (R. Gan, 2006).

Physical Properties Analysis

Understanding the physical properties of 2,3-Dichlorofluorobenzene is vital for its application in various industrial processes. Studies on its density, viscosity, vapor pressure, and vapor-liquid equilibria provide essential data for engineering design and distillation processes (Jinbei Yang, Shu-ying Han, Qiuju Xu, Meiqiong Yu, 2020).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation pathways of dichlorofluorobenzenes, including 2,3-Dichlorofluorobenzene, is crucial for addressing contamination concerns. Studies on aerobic biodegradation have revealed the feasibility of using biological methods to remediate contaminated sites, highlighting the importance of understanding and mitigating the environmental impacts of these compounds (Mallory L Palatucci, Lisa A. Waidner, E. E. Mack, J. Spain, 2019).

Safety And Hazards

The safety information available indicates that 2,3-Dichlorofluorobenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

1,2-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCSDPOOVOVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067986
Record name 2,3-Dichlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorofluorobenzene

CAS RN

36556-50-0
Record name 1,2-Dichloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dichloro-3-fluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GC Finger, DR Dickerson, RH Shiley - Journal of Fluorine Chemistry, 1972 - Elsevier
2,3,4-Tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, 2,4,6-trichlorofluorobenzene, and 2,6-dichloro-1,4-difluorobenzene were fluorinated with potassium fluoride and potassium …
Number of citations: 10 www.sciencedirect.com
DL Kepert, KR Trigwell - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The influence of incorporating fluorine atoms into ditertiary arsines on the reactions of the latter with metal halides has been investigated. The fluoroalicyclic-bridged ligands, 1,2-bis(…
Number of citations: 3 pubs.rsc.org
I Vints, J Gatenyo, S Rozen - The Journal of Organic Chemistry, 2013 - ACS Publications
Aryl boronic acids or pinacol esters containing EDG were converted in good yields and fast reactions to the corresponding aryl fluorides using the readily obtainable solutions of AcOF. …
Number of citations: 14 pubs.acs.org
K Morisaki, Y Miura, K Abe, M Hirota, M Nakada - Chemistry Letters, 1987 - journal.csj.jp
Several polychlorobenzenes were irradiated by ultraviolet light (254 nm) in acetonitrile and the products were determined by gas chromatography. In addition to the abstraction of …
Number of citations: 11 www.journal.csj.jp
J Honarbakhsh - 1982 - search.proquest.com
The electric dipole moment of several polyfluoro-, polyfluoronitro-and polychlorofluoro-benzenes have been determined at 25 C in dilute solution in cyclohexane. The dipole moments of …
Number of citations: 2 search.proquest.com

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